

JNJ-55511118: A Deep Dive into its Binding Affinity for TARP-y8

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Compound of Interest					
Compound Name:	JNJ-55511118				
Cat. No.:	B608237	Get Quote			

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **JNJ-55511118**, a selective negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein y-8 (TARP-y8). This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for professionals in neuroscience research and drug development.

Core Quantitative Data

JNJ-55511118 demonstrates a high-affinity interaction with TARP-y8-containing AMPA receptors. The primary quantitative measure of this binding is its inhibitor constant (Ki), which has been determined through radioligand binding assays.

Compound	Target	Binding Affinity (Ki)	Assay Type	Reference
JNJ-55511118	AMPA receptors containing TARP-y8	26 nM	Radioligand Binding Assay	[1]

Mechanism of Action



JNJ-55511118 functions as a negative allosteric modulator (NAM) of TARP-y8-containing AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to a distinct site on the TARP-y8 auxiliary subunit, which in turn disrupts the functional interaction between TARP-y8 and the pore-forming GluA subunits of the AMPA receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the receptor's response to glutamate.[2] This selective modulation of a specific subset of AMPA receptors, those associated with TARP-y8, offers a targeted approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in conditions such as epilepsy.[2][3]

Experimental Protocols

The characterization of **JNJ-55511118**'s binding affinity and mechanism of action has been achieved through a combination of key experimental techniques. Below are detailed methodologies based on published literature.

Radioligand Binding Assay

While the specific radioligand used in the initial determination of **JNJ-55511118**'s Ki is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for an AMPA receptor would be as follows:

- Receptor Preparation:
 - HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA2) and TARP-y8.
 - After a suitable expression period (typically 24-48 hours), cell membranes are harvested.
 This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
- Binding Reaction:
 - The assay is typically performed in a 96-well plate format.
 - Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand that binds to the AMPA receptor or an associated site, and varying



concentrations of the unlabeled test compound (JNJ-55511118).

- Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
- The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
- Separation of Bound and Free Ligand:
 - The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Detection and Analysis:
 - The radioactivity retained on the filters is quantified using a scintillation counter.
 - The data is then analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
 - The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is employed to measure the functional effects of **JNJ-55511118** on the ion channel properties of TARP-y8-containing AMPA receptors.

- Cell Culture and Transfection:
 - HEK293T/17 cells are cultured under standard conditions.
 - Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., rat GluA2 flip, unedited at the Q/R site) and rat TARP-γ8, along with a fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR to TARP is 1:2.[2] Lipofectamine 2000 is a commonly used transfection reagent.[2]
 - Electrophysiological recordings are performed 18-48 hours post-transfection.



· Recording Solutions:

- External (Extracellular) Solution: Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.3.
- Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to study its blocking effects.
- Electrophysiological Recording:
 - Whole-cell or outside-out patch configurations are used.
 - Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or patch.
 - JNJ-55511118 is applied to the external solution to observe its effect on the amplitude and kinetics of the glutamate-evoked currents.
 - Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses on parameters such as peak current amplitude, desensitization rate, and single-channel conductance.

Calcium Flux Assay

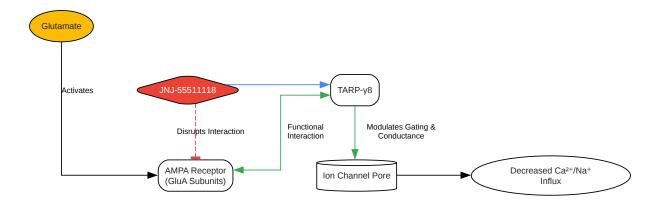
Calcium flux assays provide a high-throughput method to assess the functional inhibition of AMPA receptors by **JNJ-55511118**.

- Cell Preparation:
 - HEK293 cells stably or transiently expressing the human GluA1i subunit and human TARP-y8 are used.
 - Cells are plated in 96-well or 384-well plates.
- Assay Procedure:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).



- A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
- JNJ-55511118 at various concentrations is added to the wells and incubated for a specific period.
- The AMPA receptor is then stimulated with a defined concentration of glutamate.
- The resulting change in fluorescence, corresponding to calcium influx through the activated AMPA receptors, is measured.
- Data Analysis:
 - The fluorescence signal is analyzed to determine the concentration-response curve for JNJ-55511118's inhibition of the glutamate-evoked calcium influx.
 - The IC50 value is calculated from this curve.

Visualizations Signaling Pathway of JNJ-55511118 Action

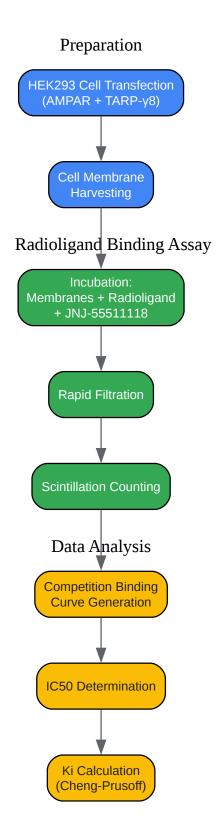


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Caption: Signaling pathway of **JNJ-55511118** modulating TARP-y8-containing AMPA receptors.



Experimental Workflow for Determining Binding Affinity



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Caption: Workflow for determining the Ki of JNJ-55511118 using a radioligand binding assay.

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